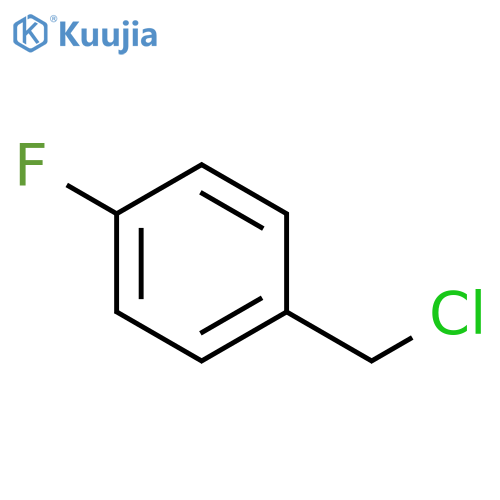

Cas no 352-11-4 (P-fluorobenzyl chloride)

P-fluorobenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(Chloromethyl)-4-fluorobenzene

- alpha-Chloro-4-fluorotoluene

- alpha-Chloro-p-fluorotoluene

- 4-Fluorobenzyl chloride

- 1-Chloromethyl-4-fluoro-benzene

- 3-CHLOROBENZALDEHYDE

- p-Fluorobenzyl Chloride

- 4-fluoro-phenylmethyl chloride

- Benzene,1-(chloromethyl)-4-fluoro

- para-fluorobenzyl chloride

- 1-(chloromethyl)-4-fluoro-benzene

- Benzene, 1-(chloromethyl)-4-fluoro-

- 4-fluorobenzylchloride

- 1-Chloromethyl-4-fluorobenzene

- A-CHLORO-4-FLUOROTOLUENE

- CHLORO-4-FLUOROTOLUENE

- 4-(chloromethyl)-1-fluorobenzene

- IZXWCDITFDNEBY-UHFFFAOYSA-N

- Toluene, .alpha.-chloro-p-fluoro-

- 4-fluorbenzylchlorid

- IZXWCDITFDNEBY-UHFFFAOYSA-

- 1-(chloromethyl)-4-fluoro-benzen;Toluene, alpha-chloro-p-fluoro-

- 4-fluorophenylmethyl chloride

- F96174

- F0204

- parafluorobenzylchloride

- 352-11-4

- 4-Fluoro-benzylchloride

- W-106687

- 1219804-13-3

- .alpha.-Chloro-4-fluorotoluene

- NSC25084

- SCHEMBL186435

- 4-Fluorobenzyl chloride???

- 4-Fluorobenzyl--d4 Chloride

- InChI=1/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

- 4-fluoro-benzyl-chloride

- 4-FLUOROBENZYL-A,A-D2 CHLORIDE

- NS00042104

- EN300-18206

- NSC-25084

- 4-fluorobenzyl-chloride

- p-fluorobenzylchloride

- AM100704

- A25294

- NSC 25084

- AKOS000119590

- 4-fluoro-benzyl chloride

- Toluene, alpha-chloro-p-fluoro-

- CCRIS 5107

- 4-fluorobenzyl-d6 chloride

- 4-fluoro benzyl chloride

- MFCD00000913

- FT-0618519

- .alpha.-Chloro-p-fluorotoluene

- F2190-0253

- DTXSID7059850

- 4-fluorobenzylchlorine

- 4-Fluorobenzyl chloride, 99%

- EINECS 206-516-4

- STL197850

- DB-000228

- 1(Chloromethyl)4fluorobenzene

- FF34655

- alphaChloropfluorotoluene

- DTXCID1038955

- Toluene, alpha-chloro-p-fluoro-(8CI)

- 4FBCl cpd

- Toluene, alphachloropfluoro

- pFluorobenzyl chloride

- Toluene, alphachloropfluoro (8CI)

- 4fluorobenzyl chloride

- 1Chloromethyl4fluorobenzene

- alphaChloro4fluorotoluene

- P-fluorobenzyl chloride

-

- MDL: MFCD00000913

- インチ: 1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

- InChIKey: IZXWCDITFDNEBY-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])F

- BRN: 742272

計算された属性

- せいみつぶんしりょう: 144.01400

- どういたいしつりょう: 144.014206

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 77

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.207

- ゆうかいてん: -18 ºC

- ふってん: 185°C(lit.)

- フラッシュポイント: 65 ºC

- 屈折率: 1.512-1.514

- PSA: 0.00000

- LogP: 2.56450

- かんど: Lachrymatory

- ようかいせい: 使用できません

P-fluorobenzyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2920 8/PG 2

- WGKドイツ:2

- 危険カテゴリコード: R22;R34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:19

-

危険物標識:

- 危険レベル:8

- 包装グループ:II

- TSCA:Yes

- セキュリティ用語:8

- 包装カテゴリ:III

- 爆発限界値(explosive limit):1.30%(V)

- 包装等級:III

- リスク用語:R22; R34

- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質と腐食性物質から離れている。湿気を避ける。

- 危険レベル:8

P-fluorobenzyl chloride 税関データ

- 税関コード:29036990

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

P-fluorobenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 006201-10g |

4-Fluorobenzyl chloride |

352-11-4 | 99% | 10g |

$10.00 | 2024-07-19 | |

| Oakwood | 006201-250g |

4-Fluorobenzyl chloride |

352-11-4 | 99% | 250g |

$45.00 | 2024-07-19 | |

| Enamine | EN300-18206-5.0g |

1-(chloromethyl)-4-fluorobenzene |

352-11-4 | 96% | 5g |

$29.0 | 2023-05-03 | |

| Enamine | EN300-18206-10.0g |

1-(chloromethyl)-4-fluorobenzene |

352-11-4 | 96% | 10g |

$32.0 | 2023-05-03 | |

| Enamine | EN300-18206-50.0g |

1-(chloromethyl)-4-fluorobenzene |

352-11-4 | 96% | 50g |

$72.0 | 2023-05-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14686-500g |

4-Fluorobenzyl chloride, 99% |

352-11-4 | 99% | 500g |

¥4963.00 | 2023-02-08 | |

| Life Chemicals | F2190-0253-10g |

P-fluorobenzyl chloride |

352-11-4 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0204-25g |

P-fluorobenzyl chloride |

352-11-4 | 98.0%(GC) | 25g |

¥250.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-100g |

P-fluorobenzyl chloride |

352-11-4 | 98% | 100g |

¥88.90 | 2023-09-03 | |

| Alichem | A013010068-250mg |

4-Fluorobenzyl chloride |

352-11-4 | 97% | 250mg |

$475.20 | 2023-09-02 |

P-fluorobenzyl chloride サプライヤー

P-fluorobenzyl chloride 関連文献

-

Adrián A. Heredia,Alicia B. Pe?é?ory RSC Adv. 2015 5 105699

-

Micaela D. Heredia,Marcelo Puiatti,Roberto A. Rossi,María E. Budén Org. Biomol. Chem. 2022 20 228

-

Fengli Jin,Yanzhen Zhong,Xin Zhang,Huichun Zhang,Qian Zhao,Wei Han Green Chem. 2016 18 2598

-

Shentong Xie,Yuqing Yin,Ya Wang,Jiannan Wang,Xiaoqian He,Ruopeng Bai,Renyi Shi Green Chem. 2023 25 1522

-

Jhen-Yi Lee,Jiun-Shian Shen,Ru-Jiun Tzeng,I-Chen Lu,Jenn-Huei Lii,Ching-Han Hu,Hon Man Lee Dalton Trans. 2016 45 10375

P-fluorobenzyl chlorideに関する追加情報

352-11-4およびP-fluorobenzyl chlorideに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号352-11-4(4-フルオロベンジルクロリド、P-fluorobenzyl chloride)を中心とした研究が活発に進められています。本化合物は有機合成化学において重要な中間体として機能し、医薬品や農薬、機能性材料の合成に広く利用されています。特に、その高い反応性とフッ素原子の特性を活かした新規化合物設計が注目されています。

2023年以降の最新研究では、P-fluorobenzyl chlorideを用いた創薬化学への応用が大きく進展しています。例えば、抗がん剤候補化合物の合成において、この試薬を利用した新規分子スカフォールドの構築が報告されています。フッ素原子の導入により、薬物の膜透過性や代謝安定性が向上することが確認されており、バイオアベイラビリティの改善に寄与することが明らかになりました。

最近の合成手法の進歩としては、P-fluorobenzyl chlorideを用いたグリーンケミストリーに基づく新規反応プロトコルの開発が挙げられます。ある研究チームは、水を溶媒として用いた環境調和型の反応条件を確立し、従来法に比べて廃棄物を80%以上削減することに成功しています。この手法は、持続可能な医薬品製造プロセスの開発において重要な進展と評価されています。

352-11-4を原料とする新規���合物の生物活性評価も精力的に行われています。2024年初頭に発表された研究では、P-fluorobenzyl chloride誘導体が特定のキナーゼに対して選択的な阻害活性を示すことが明らかになりました。この発見は、標的型抗がん剤の開発において新たな可能性を開くものと期待されています。

分析技術の面では、P-fluorobenzyl chlorideおよびその誘導体の高感度検出法が進化しています。最新のLC-MS/MS法を用いた研究では、生体試料中の極微量化合物の定量が可能になり、薬物動態研究の精度が大幅に向上しました。この技術進歩は、臨床試験における薬物モニタリングに重要な影響を与えると考えられます。

安全性評価に関する最新の知見として、P-fluorobenzyl chlorideの取り扱いに関する改良ガイドラインが発表されています。新たな研究データに基づき、作業環境における暴露限界値の見直しが行われ、より安全な取り扱いプロトコルが提唱されています。これは産業現場でのリスク管理に直接的に寄与する重要な進展です。

今後の展望として、352-11-4を基盤とした新規材料開発が注目されています。特に、有機電子材料や機能性ポリマーへの応用可能性について、複数の研究グループが精力的に取り組んでいます。フッ素原子の特異な電子効果を利用した高性能材料の開発は、化学生物医薬品分野を超えた広範な影響を持つと考えられます。

352-11-4 (P-fluorobenzyl chloride) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)